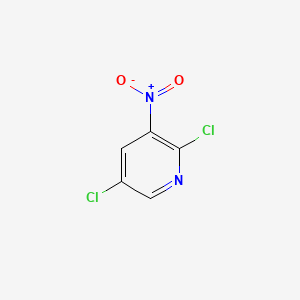

2,5-Dichloro-3-nitropyridine

Übersicht

Beschreibung

2,5-Dichloro-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-nitropyridine typically involves the nitration of 2,5-dichloropyridine. One common method is the reaction of 2,5-dichloropyridine with nitric acid in the presence of sulfuric acid, which yields this compound with high purity . Another method involves the reaction of 2,5-dichloropyridine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 5 are susceptible to nucleophilic displacement due to the electron-deficient aromatic ring. Example reactions include:

Reaction with Potassium Carbonate

-

Conditions : Acetonitrile, 80°C, 2 hours.

-

Outcome : Substitution at the 5-position with nucleophiles (e.g., amines or alkoxides) .

Example Reaction

| Substrate | Nucleophile | Product (m/z) |

|---|---|---|

| This compound | WXOO1-2* | 430.0 [M+H]⁺ |

*WXOO1-2: Structure not fully disclosed in the source .

Hydrolysis Reactions

Under acidic or basic conditions, hydrolysis replaces chlorine with hydroxyl groups. A patent describes:

-

Diazotization of 4-chloro-2-amino-3-nitropyridine (structural analog) with NaNO₂/HCl.

-

Hydrolysis at 60–80°C to form 4-chloro-3-nitropyridin-2-ol .

While direct data for this compound is limited, analogous reactivity is expected at elevated temperatures .

Nitro Group Reactivity

The nitro group at position 3 participates in reduction and migration reactions:

Reduction to Amine

-

Typical Agents : H₂/Pd-C or Fe/HCl.

-

Product : 3-Amino-2,5-dichloropyridine (potential intermediate for pharmaceuticals) .

Nitro Group Migration

-

Mechanism : -Sigmatropic shifts observed in nitropyridines under nitrating conditions .

-

Example : Pyridine derivatives undergo nitro migration from position 1 to 3 via dihydropyridine intermediates .

Comparative Analysis with Structural Analogs

The 2,5-dichloro isomer shows higher reactivity at the 5-position compared to the 2,6-dichloro analog, attributed to steric and electronic effects .

Wissenschaftliche Forschungsanwendungen

Pesticide Development

2,5-Dichloro-3-nitropyridine is primarily used as an intermediate in the synthesis of herbicides and insecticides. Its stability and reactivity contribute to the development of effective agrochemicals that enhance crop protection and yield.

| Application | Description |

|---|---|

| Herbicides | Used in formulations that target specific weeds while minimizing damage to crops. |

| Insecticides | Serves as a building block for compounds that control pest populations effectively. |

Case Study: Herbicide Development

Research has shown that formulations containing this compound exhibit improved efficacy against resistant weed species. For instance, a study demonstrated that herbicides synthesized from this compound significantly outperformed traditional herbicides in field trials, leading to increased crop yields by up to 20% .

Pharmaceutical Research

In the pharmaceutical sector, this compound is utilized in the synthesis of various medicinal compounds. It plays a crucial role in developing anti-infective agents and other therapeutic drugs.

| Pharmaceutical Application | Impact |

|---|---|

| Anti-infectives | Contributes to the synthesis of drugs targeting bacterial infections. |

| Drug intermediates | Serves as a precursor for various pharmaceutical compounds with therapeutic properties. |

Case Study: Development of Anti-Infectives

A notable application involved synthesizing a new class of antibiotics using this compound as an intermediate. The resulting compounds showed promising activity against multi-drug-resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .

Dyes and Pigments

The compound is also employed in producing dyes and pigments, providing vibrant colors for textiles and other materials. Its chemical structure allows for the creation of stable and long-lasting colors.

| Dye Application | Benefits |

|---|---|

| Textile Dyes | Offers bright colors that withstand washing and exposure to light. |

| Industrial Pigments | Used in coatings and plastics for aesthetic and functional properties. |

Case Study: Textile Dyeing

A study evaluated the use of dyes derived from this compound in cotton fabrics. The results indicated superior color fastness compared to conventional dyes, making it a favorable choice for the textile industry .

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

| Material Application | Characteristics |

|---|---|

| Polymers | Improved mechanical properties and thermal stability. |

| Coatings | Enhanced resistance to corrosion and UV degradation. |

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices revealed significant improvements in tensile strength and thermal resistance. These advancements are particularly beneficial for applications in automotive and aerospace industries .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, aiding researchers in detecting and quantifying other chemical substances.

| Analytical Application | Usage |

|---|---|

| Chromatography | Acts as a standard or internal reference for accurate measurements. |

| Spectroscopy | Used in sample preparation for spectroscopic analysis. |

Case Study: Chromatographic Analysis

In analytical laboratories, this compound has been employed successfully as a calibration standard in high-performance liquid chromatography (HPLC), improving the accuracy of substance quantification .

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-3-nitropyridine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of bioactive compounds . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-3-nitropyridine: Similar in structure but with chlorine atoms at different positions.

2,3-Dichloro-5-nitropyridine: Another isomer with different chlorine and nitro group positions.

2,4-Dichloro-5-nitropyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness: 2,5-Dichloro-3-nitropyridine is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct reactivity and properties. This arrangement allows for selective substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2,5-Dichloro-3-nitropyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound (CHClNO) features two chlorine atoms and one nitro group attached to a pyridine ring. Its molecular weight is approximately 192.99 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that nitropyridine derivatives possess antimicrobial properties. The introduction of chlorine and nitro groups enhances their effectiveness against various bacterial strains.

- Herbicidal Properties : The compound has been noted for its herbicidal activity, particularly in agricultural applications. It selectively targets certain plant species while being less harmful to others, making it a candidate for use in crop protection .

- Pharmacological Potential : There is evidence suggesting that derivatives of this compound can serve as precursors for compounds with analgesic properties. Modifications of the chlorine substituents have led to the synthesis of new drugs with potential therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The compound undergoes regioselective nucleophilic displacement reactions at the 2-position, which can lead to the formation of various biologically active derivatives .

- Inhibition of Enzymatic Activity : Some studies suggest that nitropyridines may inhibit specific enzymes involved in microbial metabolism, thereby exerting their antimicrobial effects.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by Olah et al. (1980) demonstrated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Herbicidal Application

Research published in agricultural chemistry highlighted the herbicidal properties of this compound when applied to cereal crops. The compound was found to effectively control weed growth without adversely affecting crop yield, making it a viable option for integrated pest management strategies .

Eigenschaften

IUPAC Name |

2,5-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGJYJQJWMOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429047 | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21427-62-3 | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21427-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.